2-oxo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide 2-oxo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 941910-45-8
VCID: VC4701437
InChI: InChI=1S/C22H20N2O4/c1-2-11-24-18-9-8-16(12-14(18)7-10-20(24)25)23-21(26)17-13-15-5-3-4-6-19(15)28-22(17)27/h3-6,8-9,12-13H,2,7,10-11H2,1H3,(H,23,26)
SMILES: CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Molecular Formula: C22H20N2O4
Molecular Weight: 376.412

2-oxo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide

CAS No.: 941910-45-8

Cat. No.: VC4701437

Molecular Formula: C22H20N2O4

Molecular Weight: 376.412

* For research use only. Not for human or veterinary use.

2-oxo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide - 941910-45-8

Specification

CAS No. 941910-45-8
Molecular Formula C22H20N2O4
Molecular Weight 376.412
IUPAC Name 2-oxo-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)chromene-3-carboxamide
Standard InChI InChI=1S/C22H20N2O4/c1-2-11-24-18-9-8-16(12-14(18)7-10-20(24)25)23-21(26)17-13-15-5-3-4-6-19(15)28-22(17)27/h3-6,8-9,12-13H,2,7,10-11H2,1H3,(H,23,26)
Standard InChI Key BXBHOGVOJYAGME-UHFFFAOYSA-N
SMILES CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 2H-chromene-3-carboxamide core fused to a 1-propyl-2-oxo-1,2,3,4-tetrahydroquinoline group. The chromene moiety consists of a benzopyran ring system with a ketone at position 2, while the tetrahydroquinoline component includes a partially hydrogenated quinoline ring substituted with a propyl chain and a ketone at position 2. The carboxamide bridge links the two heterocycles at the chromene’s C-3 and the tetrahydroquinoline’s C-6 positions .

Systematic Nomenclature

  • IUPAC Name: 2-Oxo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide

  • Molecular Formula: C₂₃H₂₁N₂O₄

  • Molecular Weight: 389.43 g/mol

Table 1: Structural Comparison with Analogous Compounds

Compound NameMolecular FormulaKey Functional GroupsBiological Activity
Target CompoundC₂₃H₂₁N₂O₄Chromene, tetrahydroquinoline, amideAnti-proliferative
N-(1-propionyl-tetrahydroquinolin-6-yl)C₂₂H₂₀N₂O₄Chromene, propionamideDNA intercalation
N-(1-(ethylsulfonyl)-tetrahydroquinolin-6-yl)C₂₁H₁₈N₂O₄SChromene, sulfonamideCOX inhibition

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via one-pot multi-component reactions (MCRs), leveraging cost-effective catalysts like triethylamine or ammonium acetate .

Representative Synthesis Protocol:

  • Step 1: Condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with propionaldehyde in ethanol yields the tetrahydroquinoline precursor.

  • Step 2: Reaction with ethyl 3-oxobutanoate forms the chromene-carboxylate intermediate.

  • Step 3: Amidation with 6-amino-1-propyl-2-oxo-tetrahydroquinoline under reflux conditions produces the final product .

Yield Optimization: Chromatographic purification (silica gel, ethyl acetate/hexane) enhances purity (>95%), though yields remain moderate (45–60%) due to steric hindrance at the amidation step .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1685 cm⁻¹ (C=O, chromene), 1652 cm⁻¹ (amide I), and 1540 cm⁻¹ (amide II) .

  • ¹H NMR (DMSO-d₆): δ 1.12 (t, 3H, propyl-CH₃), δ 2.80 (m, 2H, tetrahydroquinoline-CH₂), δ 6.85 (s, 1H, chromene-H4).

  • ¹³C NMR: Signals at δ 165.8 (chromene C=O), δ 172.3 (amide C=O), and δ 195.4 (tetrahydroquinoline C=O) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (>10 mM) but poorly soluble in aqueous buffers (pH 7.4), limiting bioavailability.

  • logP: Calculated at 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Stability: Degrades by 15% in plasma over 24 hours, necessitating prodrug formulations for in vivo applications.

Table 2: Physicochemical Profile

PropertyValueMethod
Melting Point218–220°C (decomposes)Differential Scanning Calorimetry
Plasma Protein Binding89%Equilibrium Dialysis
Half-life (in vitro)6.8 hoursHepatocyte Assay

Pharmacological Activities

Anti-Proliferative Efficacy

The compound inhibits A549 (lung cancer) and PC-3 (prostate cancer) cell lines with IC₅₀ values of 1.2 µM and 0.9 µM, respectively . Mechanistically, it induces G2/M cell cycle arrest and caspase-3-mediated apoptosis, as evidenced by flow cytometry and Western blotting .

Anti-Inflammatory Activity

Cell Line/ModelIC₅₀/EC₅₀Mechanism
A549 (lung cancer)1.2 µMCaspase-3 activation
RAW 264.7 (macrophages)6.5 µMCOX-2 downregulation

Mechanism of Action

DNA Interaction

Molecular docking studies reveal intercalation into the minor groove of DNA, stabilized by hydrogen bonds between the carboxamide group and guanine residues . This disrupts topoisomerase II activity, preventing DNA replication .

Enzyme Inhibition

The tetrahydroquinoline moiety competitively inhibits EGFR kinase (Ki = 0.4 µM), while the chromene component blocks NF-κB nuclear translocation. Synergistic effects enhance anti-proliferative outcomes .

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